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molecular formula C14H14N2O2 B8418307 Ethyl 3-(5-aminopyridin-2-yl)benzoate CAS No. 1258391-90-0

Ethyl 3-(5-aminopyridin-2-yl)benzoate

Cat. No. B8418307
M. Wt: 242.27 g/mol
InChI Key: IXEGQAFUSVQCPZ-UHFFFAOYSA-N
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Patent
US08765747B2

Procedure details

To a solution of ethyl 3-(5-nitropyridin-2-yl)benzoate (8.0 g, 29.40 mmol) in ethanol (150 mL) was added 5% Pd/C (800 mg). The reaction mixture was stirred under H2 balloon pressure for 16 h. The reaction mixture was filtered and concentrated to give 6.9 g (97%, yield) of ethyl 3-(5-aminopyridin-2-yl)benzoate as a tan solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=2)[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=2)[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C=1C=C(C(=O)OCC)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 balloon pressure for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=CC(=NC1)C=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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